Capromorelin tartrate

概要

説明

Capromorelin tartrate is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. This compound functions by mimicking the action of ghrelin, a hormone that stimulates the secretion of growth hormone and increases appetite .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of capromorelin involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of capromorelin tartrate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes crystallization, purification, and quality control steps to ensure the final product meets regulatory standards .

化学反応の分析

Types of Reactions: Capromorelin tartrate undergoes various chemical reactions, including:

Oxidation: Capromorelin can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert capromorelin into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmacological Properties

Capromorelin tartrate selectively binds to the growth hormone secretagogue receptor (GHS-R1a), leading to increased appetite and growth hormone secretion. It is administered orally and has been shown to have moderate bioavailability in various animal models, including dogs and rats. The compound is rapidly absorbed, with a peak concentration observed shortly after administration, indicating its effectiveness in stimulating appetite quickly .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | Rapid (Tmax ~ 0.25 hours) |

| Oral Bioavailability | Moderate (F ~ 65%) |

| Metabolism | Primarily hepatic (CYP3A4/5) |

| Excretion | Urine (37%), Feces (62%) |

Veterinary Applications

This compound is primarily used in veterinary medicine as an appetite stimulant for cats and dogs suffering from weight loss or anorexia. It is marketed under the brand names Elura and Entyce. Clinical studies have demonstrated its efficacy in increasing food intake among treated animals compared to control groups.

Clinical Studies in Veterinary Medicine

- Efficacy Study : In a study involving Beagle dogs, those treated with capromorelin showed a significant increase in appetite, with 68.6% of treated dogs classified as treatment successes compared to 44.6% in the control group (p = 0.0078) .

- Safety Profile : A 12-month safety study indicated that administration of capromorelin was associated with increased liver weights and changes in blood parameters at higher doses, but no severe adverse effects were noted overall .

Potential Human Applications

While this compound is not currently approved for human use, research suggests it may have therapeutic potential in treating conditions related to frailty and muscle wasting, particularly in elderly populations. The ability to stimulate appetite and promote muscle mass through increased growth hormone secretion could be beneficial for patients experiencing weight loss due to chronic illnesses.

Research Findings

- Growth Hormone Secretion : Capromorelin has been shown to effectively raise insulin-like growth factor 1 levels in clinical studies involving individuals with spinal cord injuries.

- Safety and Efficacy : Preliminary studies indicate a favorable safety profile; however, extensive human trials are necessary to establish its efficacy and safety conclusively .

作用機序

Capromorelin tartrate exerts its effects by binding to the ghrelin receptor (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the secretion of growth hormone, which in turn increases appetite and promotes weight gain. The molecular pathways involved include the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades .

類似化合物との比較

Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.

Anamorelin: Used for treating cancer-related cachexia.

Tabimorelin: Investigated for its potential in treating growth hormone deficiencies.

Uniqueness of Capromorelin: Capromorelin is unique in its specific application for managing weight loss in veterinary medicine, particularly in cats and dogs. Its ability to stimulate appetite and promote weight gain makes it a valuable tool in treating conditions associated with weight loss in pets .

生物活性

Capromorelin tartrate is a synthetic compound recognized for its selective agonistic action on the ghrelin receptor, primarily influencing appetite stimulation and growth hormone secretion. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

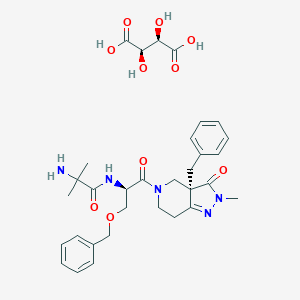

- Chemical Structure : this compound is a synthetic growth hormone secretagogue that mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release.

- Molecular Formula : C₃₃H₄₃N₇O₉S

- Molecular Weight : 655.70 g/mol

- Chirality : The compound exhibits stereoisomerism due to two chiral centers, which are controlled during synthesis.

Capromorelin functions as an agonist at the growth hormone secretagogue receptor (GHSR), leading to:

- Increased Appetite : By stimulating the hypothalamus, capromorelin enhances appetite in various animal models.

- Growth Hormone Secretion : It promotes the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), which are crucial for growth and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied across different species, including humans, cats, and dogs. Key parameters include:

| Parameter | Cats | Dogs | Humans |

|---|---|---|---|

| Tmax (hours) | 0.5 (fasted), 2 (fed) | 0.25 | 1.1 |

| Cmax (ng/ml) | 326 | 44 | 28 |

| Oral Bioavailability (%) | 34 | 44 | ~65 |

| Half-life (hours) | 1.0 | Not specified | ~0.9 |

- Absorption : Rapidly absorbed after oral administration with variable Tmax depending on feeding status.

- Metabolism : Primarily metabolized in the liver through phase I reactions, including N-dealkylation and O-debenzylation. Multiple metabolites have been identified, with one metabolite retaining pharmacologic activity but at low systemic levels .

Therapeutic Applications

This compound is primarily indicated for veterinary use:

- Appetite Stimulation in Animals : It is used to treat anorexia in cats and dogs, marketed under brand names like Elura and Entyce .

- Potential Human Applications : Investigated for treating frailty in elderly adults by enhancing appetite and promoting muscle mass through increased growth hormone secretion. Clinical trials have shown promise in raising IGF-1 levels in both healthy individuals and those with spinal cord injuries .

Case Studies and Research Findings

Several studies have explored the biological activity of capromorelin:

- Veterinary Use :

- Human Trials :

- Pharmacokinetic Variability :

Safety Profile

This compound has been evaluated for safety in various animal models:

- Toxicological Studies : Indicated moderate toxicity levels with no significant adverse effects noted at therapeutic doses; however, teratogenic effects were observed in laboratory studies with pregnant animals .

- Drug Interactions : Metabolized by CYP3A4 and CYP3A5 enzymes; co-administration with inhibitors of these enzymes may alter metabolism and increase plasma concentrations .

特性

IUPAC Name |

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGRJCMGMFLOET-MYPSAZMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-69-7 | |

| Record name | Capromorelin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROMORELIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。